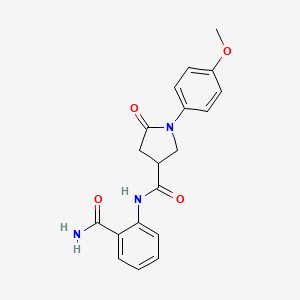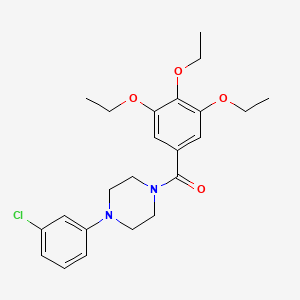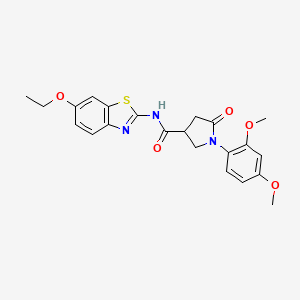![molecular formula C22H23ClN4O3S B11177546 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11177546.png)
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. This reaction forms the 1,3,4-thiadiazole core.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced by reacting the thiadiazole derivative with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate compound with 2-ethylbutanoyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, industrial production may involve scaling up the reactions to larger batch sizes and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or thiadiazole rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents. They are also studied for their potential use in enzyme inhibition and as probes for biological studies.
Medicine: The compound has been investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in biological processes, such as proteases, kinases, and oxidases.
Receptor Binding: Binding to specific receptors on the surface of cells, leading to modulation of cellular signaling pathways.
DNA Interaction: Interacting with DNA and affecting gene expression and replication.
Comparison with Similar Compounds
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide can be compared with other similar compounds, such as:
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide: This compound has a phenylcarbonyl group instead of the 2-ethylbutanoyl group, which may result in different biological activities and properties.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide: This compound has a methyl group instead of the 2-ethylbutanoyl group, which may also result in different biological activities and properties.
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide: This compound has a furancarboxamide group instead of the 2-ethylbutanoyl group, which may lead to different biological activities and properties.
Properties
Molecular Formula |
C22H23ClN4O3S |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C22H23ClN4O3S/c1-3-14(4-2)20(28)24-17-9-5-15(6-10-17)21(29)25-22-27-26-19(31-22)13-30-18-11-7-16(23)8-12-18/h5-12,14H,3-4,13H2,1-2H3,(H,24,28)(H,25,27,29) |
InChI Key |
QKOWZIQHHGAVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(4-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B11177480.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B11177487.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11177489.png)
![2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone](/img/structure/B11177499.png)


![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B11177510.png)
![2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11177514.png)
![(4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11177518.png)


![12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11177540.png)
![2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B11177551.png)
![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11177557.png)
